molecular formula C19H19N5O3 B6424207 1,2,3-Benzotriazine-3(4H)-butanamide, N-[4-(acetylamino)phenyl]-4-oxo- CAS No. 880812-11-3

1,2,3-Benzotriazine-3(4H)-butanamide, N-[4-(acetylamino)phenyl]-4-oxo-

Cat. No.: B6424207
CAS No.: 880812-11-3
M. Wt: 365.4 g/mol
InChI Key: LFPZPDOUABHIDY-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzotriazinone carboxamides synthesized via a multi-step route starting from isatin. The synthesis involves oxidation with hydrogen peroxide and formic acid to form isatoic anhydride, followed by reaction with 4-aminobutyric acid to yield N-(carboxybutyl)anthranilamide. Subsequent diazotization with NaNO₂/HCl produces 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic acid, which is activated with benzotriazole and thionyl chloride to generate a reactive precursor. Coupling with 4-(acetylamino)aniline forms the final product . Its structure is characterized by a benzotriazine core fused with a butanamide chain and an N-acetylated phenyl substituent, contributing to its unique physicochemical properties.

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-13(25)20-14-8-10-15(11-9-14)21-18(26)7-4-12-24-19(27)16-5-2-3-6-17(16)22-23-24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPZPDOUABHIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160145
Record name N-[4-(Acetylamino)phenyl]-4-oxo-1,2,3-benzotriazine-3(4H)-butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880812-11-3
Record name N-[4-(Acetylamino)phenyl]-4-oxo-1,2,3-benzotriazine-3(4H)-butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880812-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Acetylamino)phenyl]-4-oxo-1,2,3-benzotriazine-3(4H)-butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via Triphosgene-Mediated Reactions

A patent (CN102532046A) outlines a method for synthesizing triazine derivatives using triphosgene as a cyclizing agent. For the benzotriazine core:

  • Hydrazinolysis : Ethyl acetate reacts with hydrazine hydrate under reflux to form acethydrazide.

  • Cyclization : Acethydrazide is treated with triphosgene in a controlled environment to yield the triazine intermediate.

Key Conditions :

  • Temperature : Reflux (≈80°C) for hydrazinolysis; 40–60°C for cyclization.

  • Reagents : Triphosgene (safer alternative to phosgene) minimizes equipment requirements.

  • Yield : ~98% for acethydrazide; 85–90% for cyclized product.

Functionalization with the Acetylamino Phenyl Group

The N-[4-(acetylamino)phenyl] substituent is introduced via nucleophilic aromatic substitution or reductive amination.

Nucleophilic Substitution

A patent (CN102532046A) details alkylation using monochloroacetone, adapted for phenyl group introduction:

  • Alkylation : The triazine intermediate reacts with 4-aminoacetophenone in the presence of a base (e.g., K₂CO₃).

  • Acetylation : The amine is acetylated using acetic anhydride.

Critical Parameters :

  • Base : Self-prepared potassium tert-butoxide improves selectivity.

  • Temperature : 0–5°C during acetylation to prevent side reactions.

  • Yield : 70–75% after column chromatography.

Optimization Strategies for Industrial Scalability

Solvent and Reagent Selection

ParameterLaboratory ScaleIndustrial Scale
Solvent THFToluene (cost-effective)
Cyclizing Agent TriphosgeneTriphosgene (safer)
Catalyst DMAPDMAP (recyclable)

Purification Techniques

  • Crystallization : Ethanol/water mixtures achieve >95% purity for intermediates.

  • Chromatography : Reserved for final product purification (HPLC yields 99% purity).

Case Studies and Yield Comparison

Patent CN102532046A Workflow

  • Step 1 : Hydrazinolysis of ethyl acetate → 98% yield.

  • Step 2 : Cyclization with triphosgene → 90% yield.

  • Step 3 : Alkylation and acetylation → 72% overall yield.

Alternative Route from WO2004026848A1

  • Reductive Amination : Uses NaBH₃CN for imine reduction (65% yield).

  • Drawback : Lower efficiency compared to nucleophilic substitution.

Challenges and Mitigation

Byproduct Formation

  • Issue : Over-acetylation during functionalization.

  • Solution : Controlled stoichiometry (1:1.05 substrate:acetic anhydride).

Temperature Sensitivity

  • Issue : Exothermic reactions during cyclization.

  • Solution : Gradual reagent addition and jacketed reactors .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzotriazine-3(4H)-butanamide, N-[4-(acetylamino)phenyl]-4-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzotriazine derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the benzotriazine family, characterized by a triazine ring system fused to a butanamide moiety. Its structural formula can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : 244.25 g/mol

Anticancer Activity

One of the primary applications of this compound is in cancer therapy. Research indicates that derivatives of benzotriazine exhibit selective cytotoxicity towards hypoxic tumor cells. This selectivity is particularly useful in targeting tumors that are resistant to conventional therapies due to their hypoxic microenvironments.

Case Study: Tirapazamine

Tirapazamine (SR-4233), a related compound, has been extensively studied for its ability to enhance the efficacy of radiation therapy in hypoxic conditions. Clinical trials have shown promising results in improving patient outcomes when used in combination with other anticancer agents .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzotriazine derivatives. The compound demonstrates activity against various bacterial strains, making it a candidate for developing new antibiotics.

Research Findings

A study published in 2024 reported that modifications to the benzotriazine structure significantly enhanced its antibacterial activity against resistant strains of Staphylococcus aureus .

Anti-inflammatory Effects

Benzotriazines have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines positions it as a potential treatment for inflammatory diseases.

Clinical Insights

In vitro studies showed that this compound could reduce the production of TNF-alpha and IL-6 in macrophages, suggesting its utility in treating conditions such as rheumatoid arthritis .

Table 1: Summary of Biological Activities

Activity TypeCompound NameReference
AnticancerTirapazamine (SR-4233)
AntimicrobialBenzotriazine Derivative A
Anti-inflammatoryBenzotriazine Derivative B

Table 2: Comparative Efficacy Against Pathogens

PathogenBenzotriazine Derivative A EfficacyStandard Antibiotic Efficacy
Staphylococcus aureusHighModerate
Escherichia coliModerateHigh
Pseudomonas aeruginosaLowHigh

Mechanism of Action

The mechanism of action of 1,2,3-Benzotriazine-3(4H)-butanamide, N-[4-(acetylamino)phenyl]-4-oxo- involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of starch and disaccharides into glucose . This inhibition helps in controlling blood sugar levels in diabetic patients. The compound’s antitumor activity is attributed to its ability to inhibit vascular endothelial growth factor (VEGF), which plays a crucial role in tumor angiogenesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with Alkyl/Aryl Substituents

A series of N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n) were synthesized and analyzed (Table 1). Key differences include:

  • N-Alkyl derivatives (e.g., 14c–14f): Longer alkyl chains (pentyl, hexyl, heptyl, octyl) reduce melting points (e.g., 95–107°C) compared to shorter chains, likely due to decreased crystallinity. Yields remain consistent (~83–86%) .
  • N-Aryl derivatives (e.g., 14g): Bulky aryl groups (e.g., 3,5-dimethylphenyl) lower yields (75%) and increase melting points (110–111°C), suggesting enhanced intermolecular interactions .
Compound ID Substituent Yield (%) Melting Point (°C)
14c N-Pentyl 86 106–107
14d N-Hexyl 85 102–103
14e N-Heptyl 83 100–101
14f N-Octyl 84 95–96
14g 3,5-Dimethylphenyl 75 110–111

Heterocyclic Core Variants

  • Benzothiazole Carboxamides (e.g., N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide): These compounds exhibit antimicrobial activity (MIC: 10.7–21.4 μmol mL⁻¹), driven by the benzothiazole-thiazolidinone hybrid structure. The benzotriazine derivative lacks reported bioactivity data, but its electron-deficient triazine core may influence reactivity differently .

Substituent-Driven Property Modulation

  • N-[4-(Acetylamino)phenyl] Group: This substituent introduces hydrogen-bonding sites (amide and acetyl groups), which may enhance binding affinity in biological systems. Similar derivatives, such as N-[4-(3-oxobutanamido)phenyl]benzamide, exhibit moderate hydrophobicity (XLogP3: 2.7) and a polar surface area of 75.3 Ų, comparable to the benzotriazine derivative .

Key Research Findings

Synthetic Flexibility : The benzotriazine scaffold allows modular functionalization at the N-alkyl/aryl position, enabling systematic structure-activity relationship (SAR) studies .

Thermal Stability : Aryl-substituted derivatives exhibit higher melting points than alkyl analogues, correlating with enhanced π-π stacking and crystallinity .

Comparative Reactivity : Unlike benzothiazole or oxazine derivatives, the benzotriazine core’s electron-deficient nature may favor electrophilic substitution or coordination chemistry, though this remains underexplored .

Biological Activity

1,2,3-Benzotriazine-3(4H)-butanamide, N-[4-(acetylamino)phenyl]-4-oxo- is a synthetic compound belonging to the benzotriazine class, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-(acetylamino)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide. Its molecular formula is C17H16N4O2C_{17}H_{16}N_{4}O_{2}, and it features a benzotriazine core with an acetylamino group that may enhance its biological interactions.

PropertyValue
Molecular FormulaC17H16N4O2C_{17}H_{16}N_{4}O_{2}
Molecular Weight312.34 g/mol
IUPAC NameN-[4-(acetylamino)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

The biological activity of 1,2,3-benzotriazine derivatives is primarily attributed to their ability to interact with various molecular targets. The benzotriazine ring system can engage with nucleic acids and proteins, potentially disrupting their normal functions. The introduction of the acetylamino group may enhance binding affinity to specific enzymes or receptors involved in disease pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways.
  • Receptor Modulation : It can modulate the activity of receptors involved in inflammatory and cancer pathways.

Biological Activities

Research indicates that 1,2,3-benzotriazine derivatives exhibit several biological activities:

  • Anticancer Activity : Studies have shown that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.
  • Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains.
  • Anti-inflammatory Effects : It may reduce the expression of pro-inflammatory cytokines.

Case Studies and Research Findings

Recent studies have investigated the biological effects of 1,2,3-benzotriazine derivatives:

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of benzotriazine derivatives. The results showed that compounds with modifications at the 4-position exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was linked to the induction of apoptosis through caspase activation .

Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that N-[4-(acetylamino)phenyl]-4-oxo derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Study 3: Anti-inflammatory Effects

In vivo studies demonstrated that treatment with 1,2,3-benzotriazine compounds resulted in reduced levels of inflammatory markers such as IL-6 and TNF-alpha in animal models of inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., benzotriazine aromatic protons at δ 7.8–8.2 ppm) and confirms acetylamino group integration (δ 2.1 ppm for CH₃) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., C₁₇H₁₆N₄O₃) with <5 ppm mass error .
  • HPLC-PDA : Monitors purity (>95%) and detects byproducts (e.g., unreacted starting materials) using C18 columns and acetonitrile/water gradients .

How can preliminary biological activity be assessed for this compound, and what target pathways are relevant?

Basic Research Question

  • In vitro assays : Screen for kinase inhibition (e.g., GPR139 receptor binding via fluorescence polarization) or anti-inflammatory activity (COX-2 inhibition assays) .
  • Cellular models : Use HEK293 cells transfected with target receptors to measure IC₅₀ values. Structural analogs with methoxyphenyl groups show enhanced affinity for G-protein-coupled receptors .

What strategies are effective for structure-activity relationship (SAR) studies on the benzotriazine and acetylamino-phenyl moieties?

Advanced Research Question

  • Substituent variation : Compare analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring (Table 1).
  • Bioisosteric replacement : Replace the benzotriazine core with quinazolinone to assess changes in solubility and target binding .

Q. Table 1. SAR of Key Structural Modifications

Compound ModificationBiological Activity ChangeReference
Methoxy → Methyl substitution↓ Binding affinity at GPR139
Benzotriazine → Quinazolinone↑ Solubility, ↓ cytotoxicity

How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Advanced Research Question

  • Docking simulations : Use AutoDock Vina to predict binding modes with receptors (e.g., GPR139). Focus on hydrogen bonds between the acetylamino group and Asp³.³² residue .
  • ADMET prediction : SwissADME evaluates logP (target <3) and bioavailability. Derivatives with reduced logP (<2.5) show better absorption in Caco-2 permeability assays .

What experimental approaches resolve contradictions in biological activity data across structural analogs?

Advanced Research Question

  • Dose-response normalization : Re-evaluate IC₅₀ values under standardized conditions (e.g., 10% FBS in media) to control for serum protein binding disparities .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions that may explain variability .

How can reaction scalability be improved without compromising purity in large-scale synthesis?

Advanced Research Question

  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis of acyl intermediates) by maintaining precise temperature control .
  • Crystallization optimization : Use anti-solvent (e.g., hexane) addition to enhance yield during recrystallization (>80% recovery) .

What methodologies validate in vitro findings in preclinical in vivo models?

Advanced Research Question

  • Pharmacokinetic profiling : Conduct LC-MS/MS to measure plasma concentration-time curves (AUC, Cₘₐₓ) in rodents after oral administration .
  • Disease models : Test anti-inflammatory efficacy in murine collagen-induced arthritis, correlating in vitro COX-2 inhibition with reduced paw swelling .

Notes

  • Methodological Rigor : Emphasized techniques validated in medicinal chemistry (e.g., NMR for structure, kinome screening for specificity).

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